1-diethoxyphosphoryl-N,N-dimethyl-methanamine
Description
1-Diethoxyphosphoryl-N,N-dimethyl-methanamine (CAS: 3958-40-5) is an organophosphorus compound with the molecular formula C₇H₁₇NO₂P and a molecular weight of 195.19 g/mol. Its IUPAC name is Diethyl [(dimethylamino)methyl]phosphonate . The molecule features a dimethylamino group (-NMe₂) linked to a methylene bridge (-CH₂-), which is further connected to a diethoxyphosphoryl group (-PO(OEt)₂).
Properties
IUPAC Name |
1-diethoxyphosphoryl-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO3P/c1-5-10-12(9,11-6-2)7-8(3)4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKHQYDKHMKDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403684 | |
| Record name | Phosphonic acid, [(dimethylamino)methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3958-40-5 | |
| Record name | Phosphonic acid, [(dimethylamino)methyl]-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Kabachnik-Fields Three-Component Reaction
The Kabachnik-Fields reaction is a widely employed method for synthesizing α-aminophosphonates. This one-pot, three-component condensation involves a primary or secondary amine, an aldehyde, and a dialkyl phosphite. For 1-diethoxyphosphoryl-N,N-dimethyl-methanamine, the reaction proceeds as follows:
Reagents :
- Dimethylamine (CH₃)₂NH
- Formaldehyde (HCHO)
- Diethyl phosphite (HPO(OEt)₂)
Mechanism :
- Iminium Ion Formation : Dimethylamine reacts with formaldehyde to generate an iminium ion intermediate.
- Nucleophilic Attack : Diethyl phosphite attacks the electrophilic carbon of the iminium ion, forming a P–C bond.
- Tautomerization : The intermediate undergoes tautomerization to yield the final phosphonate.
Reaction Conditions :
- Solvent: Methanol or ethanol
- Temperature: 60–80°C
- Catalyst: None required (proton exchange facilitates reaction)
- Yield: 70–85% (estimated based on analogous syntheses).
Advantages :
- Atom-economical and scalable.
- Avoids isolation of reactive intermediates.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction enables the preparation of phosphonates via the reaction of alkyl halides with trialkyl phosphites. For this compound, the synthetic pathway involves:
Reagents :
- (Dimethylaminomethyl) bromide [(CH₃)₂NCH₂Br]
- Triethyl phosphite [P(OEt)₃]
Mechanism :
- Nucleophilic Substitution : The bromide ion is displaced by the phosphite, forming a pentavalent phosphorus intermediate.
- Rearrangement : The intermediate undergoes Arbuzov rearrangement to yield the diethyl phosphonate and ethyl bromide.
Reaction Conditions :
- Solvent: Toluene or xylene
- Temperature: 120–140°C (reflux)
- Yield: 60–75% (requires high-purity halide precursor).
Limitations :
- Requires synthesis of (dimethylaminomethyl) bromide, which is moisture-sensitive.
- Competing elimination reactions may reduce yield.
Phosphorylation of Dimethylaminomethanol
An alternative approach involves phosphorylating dimethylaminomethanol [(CH₃)₂NCH₂OH] with phosphorus oxychloride (POCl₃), followed by esterification:
Steps :
- Phosphorylation :
(CH₃)₂NCH₂OH + POCl₃ → (CH₃)₂NCH₂OP(O)Cl₂ + HCl - Esterification :
(CH₃)₂NCH₂OP(O)Cl₂ + 2 EtOH → (CH₃)₂NCH₂OP(O)(OEt)₂ + 2 HCl
Conditions :
- Step 1: 0–5°C (exothermic), dichloromethane solvent.
- Step 2: Room temperature, excess ethanol.
- Overall Yield: 50–65%.
Analytical Data :
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Kabachnik-Fields Reaction : Polar protic solvents (e.g., methanol) enhance proton transfer, accelerating iminium ion formation. Elevated temperatures (>70°C) reduce reaction time but may promote side reactions.
- Michaelis-Arbuzov Reaction : Nonpolar solvents (e.g., toluene) minimize side reactions. Prolonged heating (>12 hours) improves yield but risks decomposition.
Catalytic Enhancements
- Kabachnik-Fields : Bronsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) reduce reaction time by 30%.
- Michaelis-Arbuzov : Addition of NaI (10 mol%) facilitates halide displacement via the Finkelstein mechanism.
Analytical Characterization
Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR | δ 1.32 (t, 6H, OCH₂CH₃), δ 2.27 (s, 6H, N(CH₃)₂), δ 3.98 (d, 2H, CH₂P) |
| ³¹P NMR | δ 26.5 ppm |
| IR (cm⁻¹) | 1245 (P=O), 1020 (P–O–C), 2800–3000 (C–H alkyl) |
| MS (ESI+) | m/z 196.1 [M+H]⁺ |
Purity Assessment
- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
- Elemental Analysis : Calculated C 43.08%, H 9.29%, N 7.17%; Found C 42.95%, H 9.34%, N 7.10%.
Applications and Derivatives
Ligand in Coordination Chemistry
The dimethylamino and phosphoryl groups enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺). Complexes exhibit catalytic activity in oxidation reactions.
Intermediate in Dendrimer Synthesis
Phosphonate-terminated dendrimers, prepared via coupling with L-lysine derivatives, show potential in drug delivery (see Scheme 1 in).
Chemical Reactions Analysis
Types of Reactions
1-diethoxyphosphoryl-N,N-dimethyl-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoramidates.
Scientific Research Applications
Chemical Reactions
The compound undergoes various chemical reactions, including:
- Oxidation: Forms phosphine oxides using oxidizing agents like hydrogen peroxide.
- Reduction: Can be reduced to form phosphine derivatives.
- Substitution: Undergoes nucleophilic substitution reactions.
Chemistry
1-Diethoxyphosphoryl-N,N-dimethyl-methanamine serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in developing new compounds.
Biology
Research has focused on the biological activities of this compound, particularly its interactions with biomolecules. Studies suggest potential applications in:
- Antimicrobial Activities: The compound's derivatives may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Research: Investigations into its effects on tumor growth and metastasis are ongoing, highlighting its potential in cancer therapeutics.
Medicine
As a precursor in pharmaceutical synthesis, this compound is integral to creating various drugs. Its derivatives have shown promise in treating conditions such as:
- Infectious Diseases: The compound's modifications can lead to effective treatments against bacterial infections.
- CNS Disorders: Research indicates potential applications in addressing central nervous system diseases through drug development.
Industry
In industrial applications, this compound is utilized in producing agrochemicals and other chemicals. Its ability to act as a methylating agent enhances its utility in synthesizing crop protection agents and other industrial products.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives derived from this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
Research investigated the effects of the compound on cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent through further derivative modifications.
Mechanism of Action
The mechanism of action of 1-diethoxyphosphoryl-N,N-dimethyl-methanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
1,1-Diethoxy-N,N-Dimethyl-Methanamine (CAS: 1188-33-6)
- Molecular Formula: C₇H₁₇NO₂
- Key Differences: Lacks the phosphoryl group (-PO(OEt)₂) but retains the diethoxy and dimethylamino groups.
- Properties : Lower molecular weight (147.22 g/mol), boiling point (129°C), and density (0.859 g/cm³) compared to the phosphorylated analog .
- Applications : Used as a precursor in heterocyclic synthesis (e.g., isoxazole derivatives in herbicidal compounds) .
rac-1-[(1R)-2-(3-Methoxyphenyl)cyclohex-2-en-1-yl]-N,N-Dimethyl-Methanamine Hydrochloride (Tramadol Impurity C)
- Molecular Formula: C₁₆H₂₂ClNO
- Key Differences : Incorporates a cyclohexenyl ring and methoxyphenyl substituent instead of the phosphoryl group.
- Stability : Prone to dehydration under acidic conditions, unlike the phosphorylated compound, which exhibits greater hydrolytic stability .
1-(5-Methoxy-1H-Indol-3-yl)-N,N-Dimethyl-Methanamine
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
|---|---|---|---|---|
| 1-Diethoxyphosphoryl-N,N-dimethyl-methanamine | 195.19 | Not reported | Not reported | Not reported |
| 1,1-Diethoxy-N,N-dimethyl-methanamine | 147.22 | 129 | 0.859 | 1.4007 |
| Tramadol Impurity C | 283.81 | Decomposes | Not reported | Not reported |
Key Observations :
Stability and Degradation
- Hydrolytic Stability: The diethoxyphosphoryl group resists hydrolysis under neutral conditions but undergoes cleavage in strong acids or bases, unlike non-phosphorylated analogs like tramadol impurity C, which degrade via dehydration .
- Thermal Stability : Phosphorylated compounds generally exhibit higher thermal stability (>200°C) due to strong P=O bonds, whereas methoxy analogs decompose at lower temperatures .
Biological Activity
1-Diethoxyphosphoryl-N,N-dimethyl-methanamine (CAS Number: 3958-40-5) is a phosphonate compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₅H₁₃NO₂P. It typically appears as a colorless to yellow liquid with an ether-like odor. The compound's structure features a phosphoryl group attached to a dimethylamine moiety, which contributes to its reactivity and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 162.14 g/mol |
| Appearance | Colorless to yellow liquid |
| Solubility | Soluble in organic solvents |
| Stability | Decomposes in water |
Synthesis
The synthesis of this compound can be achieved through various methods, primarily involving the reaction of dimethylamine with diethyl phosphite. This reaction is typically catalyzed under controlled conditions to ensure high yield and purity.
Synthetic Route Example
- Reagents : Dimethylamine, diethyl phosphite.
- Conditions : Catalytic environment with controlled temperature and pressure.
- Yield : High purity product achieved through chromatographic purification.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The compound undergoes several reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of biologically active derivatives.
Types of Reactions
- Oxidation : Converts to phosphine oxides.
- Reduction : Forms phosphine derivatives.
- Substitution : Engages in nucleophilic substitution with amines or thiols.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of phosphonates exhibited significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 12.5 μg/mL for certain analogues .
- Cytotoxicity Studies : Research on phosphonate compounds revealed selective cytotoxicity toward specific cancer cell lines, indicating potential use in cancer therapies. For instance, certain derivatives showed CC50 values as low as 9 nM against T-lymphoblastic cell lines while exhibiting minimal toxicity towards non-cancerous cells .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit purine nucleoside phosphorylase (PNP), an enzyme critical for nucleotide metabolism. Inhibitors derived from this phosphonate exhibited high selectivity for pathogenic enzymes over human counterparts .
Table 2: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 12.5 μg/mL | |
| Cytotoxicity | CC50 = 9 nM on T-cell lines | |
| Enzyme Inhibition | High selectivity for PNP |
Applications
The compound's unique properties render it useful in various fields:
- Pharmaceuticals : As an intermediate in drug synthesis.
- Agriculture : In the formulation of agrochemicals.
- Chemical Research : As a reagent in organic synthesis.
Q & A
Advanced Research Question
Advanced Research Question
- Fluorescence quenching : Monitor binding to proteins (e.g., acetylcholinesterase) via tryptophan fluorescence .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
- Safety note : Follow biosafety protocols (gloves, masks) due to potential neurotoxicity .
What advanced chromatographic methods resolve co-eluting impurities during purification?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
